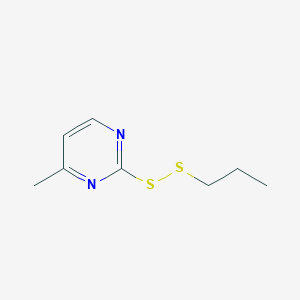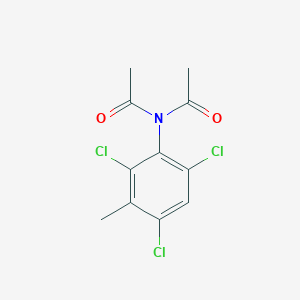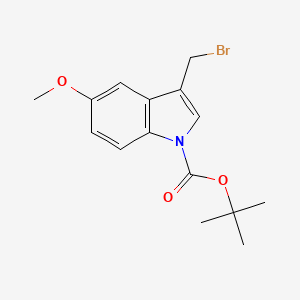
4-Methyl-2-(propyldisulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(propyldisulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at position 4 and a propyldisulfanyl group at position 2 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Métodos De Preparación
The synthesis of 4-Methyl-2-(propyldisulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrimidine with propyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in good yield .
Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the formation of key intermediates followed by functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
4-Methyl-2-(propyldisulfanyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The propyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at position 4 can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methyl-2-(propyldisulfanyl)pyrimidine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in the treatment of inflammatory diseases, infections, and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(propyldisulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
4-Methyl-2-(propyldisulfanyl)pyrimidine can be compared with other pyrimidine derivatives that have similar structures and pharmacological activities. Some of these compounds include:
4-Methyl-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a propyldisulfanyl group.
2,4-Dichloropyrimidine: A pyrimidine derivative with chlorine atoms at positions 2 and 4.
5-Acetyl-2,4-dimethylpyrimidine: A pyrimidine derivative with acetyl and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C8H12N2S2 |
|---|---|
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
4-methyl-2-(propyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C8H12N2S2/c1-3-6-11-12-8-9-5-4-7(2)10-8/h4-5H,3,6H2,1-2H3 |
Clave InChI |
PZTNZDOFHRFDHG-UHFFFAOYSA-N |
SMILES canónico |
CCCSSC1=NC=CC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)

![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)


![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)


![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
